molecular formula C6H5Cl3OS B8435111 alpha-Trichloromethyl-2-thiophenemethanol

alpha-Trichloromethyl-2-thiophenemethanol

Cat. No. B8435111
M. Wt: 231.5 g/mol
InChI Key: QBMTZEDLUUIISP-UHFFFAOYSA-N
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Patent
US04335137

Procedure details

Under a dry argon atmosphere a Grignard reagent was prepared by combining 13.1 g (0.54 mole) of magnesium turnings with 86.4 g (0.53 mole) of 2-bromothiophene in dry diethyl ether. The Grignard reagent was stirred and cooled to 5° C., and 77.8 g (0.53 mole) of chloral was added slowly. The reaction mixture was allowed to stir overnight at room temperature. The reaction mixture was poured into 500 ml of cold water and extracted with three 250 ml portions of ethyl acetate. The combined organic extracts were dried with magnesium sulfate and filtered. The solvent was removed from the filtrate under reduced pressure to yield a liquid. The liquid was distilled under reduced pressure to give 67.2 g of 2,2,2-trichloro-1-(2-thienyl)ethanol; bp 113°-115° C./19.95 pa. The ir spectrum was consistent with the proposed structure.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
86.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
77.8 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[S:4][CH:5]=[CH:6][CH:7]=1.[O:8]=[CH:9][C:10]([Cl:13])([Cl:12])[Cl:11].O>C(OCC)C>[Cl:11][C:10]([Cl:13])([Cl:12])[CH:9]([C:3]1[S:4][CH:5]=[CH:6][CH:7]=1)[OH:8]

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
86.4 g
Type
reactant
Smiles
BrC=1SC=CC1
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
77.8 g
Type
reactant
Smiles
O=CC(Cl)(Cl)Cl
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with three 250 ml portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a liquid
DISTILLATION
Type
DISTILLATION
Details
The liquid was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC(C(O)C=1SC=CC1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 67.2 g
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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